An In-depth Technical Guide to 2-Bromo-4-chloropyridine-3-carboxaldehyde: A Pivotal Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 2-Bromo-4-chloropyridine-3-carboxaldehyde: A Pivotal Scaffold in Medicinal Chemistry
Disclaimer: This guide focuses on 2-Bromo-4-chloropyridine-3-carboxaldehyde (CAS Number: 1289197-78-9), a readily available and researched isomer. The user's original topic, "2-Bromo-3-chloropyridine-4-carboxaldehyde," lacks substantial documentation in publicly accessible scientific literature and chemical databases. The principles and methodologies discussed herein for the 4-chloro-3-carboxaldehyde isomer are, however, broadly applicable to the synthesis and study of related substituted pyridine derivatives.
Introduction: The Strategic Importance of Halogenated Pyridine Aldehydes
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic placement of halogen atoms and a reactive aldehyde group on the pyridine ring, as seen in 2-Bromo-4-chloropyridine-3-carboxaldehyde, creates a versatile synthetic building block. This trifunctional scaffold allows for selective, sequential modifications, enabling the exploration of chemical space in drug discovery programs. The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing effects of the halogens and the aldehyde, governs its reactivity and its potential as a pharmacophore. This guide provides an in-depth exploration of the synthesis, properties, and applications of 2-Bromo-4-chloropyridine-3-carboxaldehyde, with a particular focus on its emerging role in the development of targeted therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses.
Table 1: Physicochemical Properties of 2-Bromo-4-chloropyridine-3-carboxaldehyde
| Property | Value | Source |
| CAS Number | 1289197-78-9 | [2][] |
| Molecular Formula | C₆H₃BrClNO | [2] |
| Molecular Weight | 220.45 g/mol | [2] |
| Appearance | Solid | [4] |
| Flash Point | 83 °C | [2] |
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¹H NMR: The proton spectrum would be expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The aldehyde proton would appear as a singlet at a significantly downfield chemical shift (typically δ 9-10 ppm).
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¹³C NMR: The carbon spectrum would display six signals, one for each carbon atom. The carbonyl carbon of the aldehyde would be the most downfield signal (typically δ 180-200 ppm). The carbons attached to the halogens would also exhibit characteristic chemical shifts.
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IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1690-1715 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Synthesis and Reaction Mechanisms
The synthesis of polysubstituted pyridines can be approached through various strategies, including the functionalization of a pre-existing pyridine ring or de novo synthesis from acyclic precursors.[7][8][9] For a compound like 2-Bromo-4-chloropyridine-3-carboxaldehyde, a likely synthetic route would involve the modification of a suitable pyridine derivative.
A plausible synthetic approach could involve the Sandmeyer reaction starting from an appropriate aminopyridine. For instance, a related compound, 2-chloro-4-bromopyridine, can be synthesized from 2-chloro-4-aminopyridine.[10] A similar strategy could be envisioned for the target molecule.
An alternative approach involves the selective lithiation of a dihalogenated pyridine followed by formylation. For example, 2-Bromopyridine-4-carboxaldehyde can be synthesized from 2,4-dibromopyridine by treatment with n-butyllithium and subsequent reaction with N,N-dimethylformamide (DMF).[11]
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of a halopyridine carboxaldehyde via lithiation and formylation.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-Bromo-4-chloropyridine-3-carboxaldehyde lies in its application as a versatile intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors.
A Scaffold for Tyrosine Kinase Inhibitors
There is evidence to suggest that 2-Bromo-4-chloropyridine-3-carboxaldehyde has been investigated as a tyrosine kinase inhibitor.[2] Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and autoimmune disorders.[1][12] The pyridine scaffold is a privileged structure in kinase inhibitor design, often serving as a hinge-binding motif that mimics the adenine region of ATP.[12][13]
Compounds based on this scaffold have been explored for the treatment of autoimmune diseases such as erythematosus and rheumatoid arthritis.[2] Reports indicate that this compound has been studied in early-phase clinical trials as an orally administered agent, demonstrating good pharmacokinetic properties and a favorable safety profile at doses up to 1000mg per day.[2]
Signaling Pathway Context:
Caption: Mechanism of action for a tyrosine kinase inhibitor based on the 2-Bromo-4-chloropyridine-3-carboxaldehyde scaffold.
Synthetic Versatility in Lead Optimization
The three distinct functional handles on the 2-Bromo-4-chloropyridine-3-carboxaldehyde molecule provide medicinal chemists with a powerful tool for structure-activity relationship (SAR) studies.
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The Aldehyde Group: This group can be readily transformed into a variety of other functionalities. For example, it can undergo reductive amination to introduce diverse amine-containing side chains, or it can be converted to an alcohol, an acid, or a cyano group.[5]
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The Bromo Substituent: The bromine atom is susceptible to a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of various aryl, heteroaryl, and alkyl groups at this position.
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The Chloro Substituent: While generally less reactive than the bromo substituent in cross-coupling reactions, the chlorine atom can still participate in these transformations under specific conditions. It can also be displaced by nucleophiles in nucleophilic aromatic substitution (SNA_r) reactions.
This differential reactivity of the two halogen atoms allows for a stepwise and controlled elaboration of the molecular structure, which is a key advantage in the optimization of lead compounds.
Conclusion
2-Bromo-4-chloropyridine-3-carboxaldehyde is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its trifunctional nature provides a robust platform for the generation of diverse chemical libraries and for the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds. The demonstrated potential of this scaffold in the development of tyrosine kinase inhibitors underscores its significance for researchers and scientists in the pharmaceutical industry. As the demand for novel, targeted therapeutics continues to grow, the strategic application of such well-designed synthetic intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry.
References
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Duan, Y., et al. (2016). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]
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Babaei, M. A., et al. (2016). Receptor tyrosine kinase (c-Kit) inhibitors: A potential therapeutic target in cancer cells. Drug Design, Development and Therapy. Available at: [Link]
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Woolf, A. A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
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